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behenoyl Coenzyme A (ammonium salt)

Cat. No.: B12076841
M. Wt: 1141.2 g/mol
InChI Key: DSSMNGMIRQGXTR-UHFFFAOYSA-N
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Description

Contextualizing Behenoyl Coenzyme A within Very Long-Chain Fatty Acyl-CoAs

Very long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 20 carbons or more. reactome.orgacademie-sciences.fr Behenoyl CoA, with its 22-carbon backbone, is a prominent member of the very long-chain fatty acyl-CoA (VLCFA-CoA) family. reactome.org The synthesis of VLCFA-CoAs occurs through a process of fatty acid elongation in the endoplasmic reticulum. academie-sciences.fraocs.org This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing long-chain acyl-CoA. reactome.orgaocs.org

The structure of behenoyl CoA consists of a behenoyl group (derived from behenic acid) linked to coenzyme A via a high-energy thioester bond. nih.gov Coenzyme A itself is a complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-diphosphate. utah.edu This intricate structure is crucial for its function as an acyl group carrier.

Significance of Acyl-CoA Thioesters in Cellular Biochemistry

Acyl-CoA thioesters, including behenoyl CoA, are central to cellular metabolism. nih.govnih.gov The thioester bond is a high-energy bond, making acyl-CoAs reactive molecules capable of participating in a variety of biochemical reactions without the need for additional energy input. youtube.com

Key functions of acyl-CoA thioesters include:

Energy Production: Fatty acyl-CoAs are transported into the mitochondria where they undergo β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. wikipedia.orgyoutube.com

Lipid Biosynthesis: Acyl-CoAs serve as the building blocks for the synthesis of various complex lipids, including triacylglycerols (for energy storage), phospholipids (B1166683), and sphingolipids (essential components of cellular membranes). nih.govlibretexts.org

Protein Modification: Certain proteins undergo acylation, a post-translational modification where a fatty acyl group is attached, influencing their localization and function.

Gene Regulation: Acyl-CoAs can act as signaling molecules and allosteric regulators of enzymes involved in metabolic pathways. nih.gov

Acyl-CoA thioesterases are enzymes that regulate the intracellular levels of acyl-CoAs by hydrolyzing them into free fatty acids and coenzyme A. nih.govresearchgate.netebi.ac.uk This regulation is vital for maintaining cellular homeostasis and preventing the accumulation of potentially toxic levels of acyl-CoAs. researchgate.net

Overview of Behenoyl Coenzyme A's Role in Mammalian and Non-Mammalian Systems

The functions of behenoyl CoA and other VLCFA-CoAs are diverse and essential across different biological systems.

Mammalian Systems

In mammals, behenoyl CoA and other VLCFA-CoAs are crucial for several physiological processes:

Myelin Sheath Formation: VLCFAs are critical components of the myelin sheath that insulates nerve fibers, ensuring rapid nerve impulse transmission.

Skin Barrier Function: In the skin, VLCFAs are incorporated into ceramides (B1148491), which are essential for maintaining the integrity of the skin's water barrier.

Retinal Function: The retina has a high concentration of VLC-PUFAs (very long-chain polyunsaturated fatty acids), which are synthesized from VLCFA-CoA precursors and are vital for photoreceptor function. aocs.org

Spermatogenesis: VLCFAs are also important for the proper development and function of sperm cells.

The metabolism of VLCFA-CoAs in mammals is tightly regulated, and defects in this process can lead to severe neurological disorders.

Non-Mammalian Systems

In non-mammalian organisms, behenoyl CoA and its counterparts play equally important roles:

Plants: In plants, VLCFA-CoAs are precursors for the synthesis of cuticular waxes and suberin. academie-sciences.frnih.govresearchgate.net These lipids form protective layers on the plant surface, preventing water loss and protecting against pathogens and environmental stresses. academie-sciences.frnih.gov VLCFA-CoAs are also incorporated into storage lipids (triacylglycerols) in seeds and are components of membrane lipids like phospholipids and sphingolipids. nih.govresearchgate.net

Yeast and Fungi: In certain yeasts, VLCFA-CoAs are utilized in the synthesis of sphingolipids, which are crucial for membrane structure and function. nih.gov

Bacteria: In some bacteria, acyl-CoAs are involved in the biosynthesis of complex lipids that form part of the cell envelope, contributing to the organism's structural integrity and its interaction with the environment. For instance, in Rhodopseudomonas palustris, benzoyl-CoA, an aromatic acyl-CoA, is a key intermediate in the anaerobic metabolism of aromatic compounds. nih.gov

The table below summarizes the key roles of behenoyl CoA and other VLCFA-CoAs in different biological systems.

Biological SystemKey Functions of Behenoyl CoA and other VLCFA-CoAs
Mammalian Systems Myelin sheath formation, skin barrier integrity, retinal function, spermatogenesis.
Plants Precursors for cuticular waxes and suberin, components of seed storage lipids and membrane lipids. academie-sciences.frnih.govresearchgate.net
Yeast and Fungi Sphingolipid synthesis. nih.gov
Bacteria Biosynthesis of complex lipids for the cell envelope. nih.gov

The Intricate Pathway to Behenoyl Coenzyme A: A Deep Dive into its Synthesis

Behenoyl Coenzyme A (ammonium salt) is a critical molecule in the realm of lipid metabolism, playing a key role as an activated form of behenic acid. Its formation is the culmination of two distinct, yet interconnected, biosynthetic pathways: the de novo synthesis of its parent molecule, Coenzyme A (CoA), and the subsequent attachment of a behenoyl group. This article delineates the precise enzymatic steps and regulatory mechanisms governing the synthesis of this very-long-chain acyl-CoA.

Biosynthesis and De Novo Synthesis Pathways of Coenzyme A and Behenoyl Coenzyme A

The journey to Behenoyl Coenzyme A begins with the synthesis of Coenzyme A, a universal and essential cofactor in all living organisms. nih.govportlandpress.com This process is a five-step enzymatic cascade that utilizes pantothenate (vitamin B5), cysteine, and ATP as primary substrates. nih.govnih.gov

Enzymatic Cascade for Coenzyme A Synthesis from Precursors

The synthesis of CoA is a highly conserved pathway, ensuring a steady supply of this vital molecule for numerous metabolic functions, including the synthesis and degradation of fatty acids and the operation of the tricarboxylic acid cycle. nih.govportlandpress.com

The inaugural and rate-limiting step in CoA biosynthesis is catalyzed by Pantothenate Kinase (PanK). nih.govnih.gov This enzyme facilitates the ATP-dependent phosphorylation of pantothenate to produce 4'-phosphopantothenate. nih.govnih.gov The activity of PanK is a critical control point, and its regulation is essential for maintaining intracellular CoA homeostasis. nih.gov In mammals, there are four isoforms of PanK (PanK1, PanK2, PanK3, and PanK4), which are encoded by three separate genes. nih.gov The phosphorylation of pantothenate is considered the committed step in the pathway. nih.gov

Following the initial phosphorylation, 4'-phosphopantothenate undergoes a condensation reaction with the amino acid L-cysteine. This reaction is catalyzed by Phosphopantothenoylcysteine Synthetase (PPCS) and results in the formation of 4'-phosphopantothenoylcysteine. mdpi.comjci.org This step is crucial for introducing the cysteine moiety that will ultimately provide the reactive thiol group of CoA. jci.org The human PPCS is encoded by the PPCS gene, and mutations in this gene have been linked to metabolic disorders. jci.org The enzyme utilizes ATP (in humans) or CTP (in some bacteria) to drive the formation of the peptide bond.

In mammals, the final two steps of CoA biosynthesis are carried out by a single bifunctional enzyme known as Coenzyme A Synthase (COASY). This enzyme possesses two distinct catalytic domains:

Phosphopantetheine adenylyltransferase (PPAT) domain: This domain catalyzes the adenylation of 4'-phosphopantetheine (B1211885) (formed after the decarboxylation of 4'-phosphopantothenoylcysteine by a separate enzyme, PPCDC) to yield dephospho-CoA.

Dephospho-CoA kinase (DPCK) domain: This domain then phosphorylates dephospho-CoA at the 3'-hydroxyl group of the ribose moiety, using ATP as the phosphate (B84403) donor, to produce the final product, Coenzyme A.

This bifunctional nature streamlines the latter part of the synthesis pathway, enhancing its efficiency.

The biosynthesis of CoA is tightly regulated to match cellular demand. Regulation occurs at both the allosteric and transcriptional levels.

Allosteric Regulation: The primary site of allosteric regulation is PanK, the rate-limiting enzyme. nih.gov PanK activity is subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA and long-chain acyl-CoAs. nih.gov This feedback mechanism ensures that the production of CoA is curtailed when its levels, or the levels of its downstream products, are sufficient. Conversely, long-chain acyl-carnitines can activate some PanK isoforms, signaling a need for increased CoA synthesis to support fatty acid metabolism. nih.gov

Transcriptional Regulation: The expression of the genes encoding the CoA biosynthetic enzymes is also regulated. For instance, transcription factors that are responsive to the cellular energy status and nutrient availability can modulate the expression of these genes. Signaling pathways involving molecules like MYC, p53, and insulin (B600854) have been shown to influence the expression of PanK and COASY genes, thereby linking CoA synthesis to cell growth and metabolic state. nih.govnih.gov

Enzyme Substrate(s) Product(s) Regulation
Pantothenate Kinase (PanK) Pantothenate, ATP4'-Phosphopantothenate, ADPFeedback inhibition by CoA and acyl-CoAs; Activation by long-chain acyl-carnitines. nih.govnih.gov
Phosphopantothenoylcysteine Synthetase (PPCS) 4'-Phosphopantothenate, L-Cysteine, ATP/CTP4'-Phosphopantothenoylcysteine, ADP/CDP, Pi-
Phosphopantothenoylcysteine Decarboxylase (PPCDC) 4'-Phosphopantothenoylcysteine4'-Phosphopantetheine, CO2-
Coenzyme A Synthase (COASY) - PPAT domain 4'-Phosphopantetheine, ATPDephospho-CoA, PPi-
Coenzyme A Synthase (COASY) - DPCK domain Dephospho-CoA, ATPCoenzyme A, ADP-

Acyl-Coenzyme A Synthetase-Mediated Formation of Behenoyl Coenzyme A

Once Coenzyme A is synthesized, it can be acylated with a variety of fatty acids to form acyl-CoAs. The formation of Behenoyl-CoA involves the activation of behenic acid (a 22-carbon saturated fatty acid) by an acyl-CoA synthetase. nih.gov

The activation of fatty acids is catalyzed by a family of enzymes known as acyl-CoA synthetases or ligases. These enzymes are classified based on their substrate specificity for fatty acids of different chain lengths. Very-long-chain acyl-CoA synthetases (VLACS), also known as fatty acid transport proteins (FATPs), are responsible for activating very-long-chain fatty acids (VLCFAs), which are defined as fatty acids with 22 or more carbon atoms. nih.gov Human VLCS has been shown to activate lignoceric acid (C24:0), indicating its capability to handle long saturated chains. nih.gov

Research indicates that VLACS isoforms can activate fatty acids with chain lengths up to 26 carbons. nih.gov Specifically, the formation of Behenoyl-CoA from behenic acid (docosanoate), ATP, and CoA is a known enzymatic reaction. nih.gov While detailed kinetic studies on the specific interaction of behenic acid with various human VLACS isoforms are not extensively documented in all contexts, the activity of very-long-chain acyl-CoA dehydrogenase on behenoyl-CoA confirms its endogenous formation. This implies that one or more VLACS isoforms possess the necessary substrate specificity to efficiently activate behenic acid to Behenoyl-CoA, thereby channeling it into metabolic pathways such as β-oxidation or complex lipid synthesis.

Enzyme Family Typical Substrate Chain Length Relevance to Behenoyl-CoA
Short-Chain Acyl-CoA Synthetases (ACSS) C2-C4Not applicable
Medium-Chain Acyl-CoA Synthetases (ACSM) C6-C12Not applicable
Long-Chain Acyl-CoA Synthetases (ACSL) C12-C20May have some activity, but less specific for C22.
Very Long-Chain Acyl-CoA Synthetases (VLACS/FATP) >C20Primarily responsible for the activation of behenic acid (C22:0) to form Behenoyl-CoA. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H87N10O17P3S B12076841 behenoyl Coenzyme A (ammonium salt)

Properties

Molecular Formula

C43H87N10O17P3S

Molecular Weight

1141.2 g/mol

IUPAC Name

triazanium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C43H78N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50;;;/h30-32,36-38,42,53-54H,4-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58);3*1H3

InChI Key

DSSMNGMIRQGXTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]

Origin of Product

United States

Biosynthesis and De Novo Synthesis Pathways of Coenzyme a and Behenoyl Coenzyme a

Acyl-Coenzyme A Synthetase-Mediated Formation of Behenoyl Coenzyme A

ATP-Dependent Thioesterification Mechanisms

The attachment of behenic acid to the sulfhydryl group (-SH) of Coenzyme A is not a spontaneous reaction. It requires the input of energy and is catalyzed by a specific family of enzymes. This process, known as thioesterification or activation, ensures that the fatty acid is in a high-energy state, ready for subsequent metabolic reactions. utah.edu The resulting thioester bond is a high-energy bond, making the acyl group readily transferable. utah.eduwikipedia.org

The activation of long-chain and very long-chain fatty acids like behenic acid is catalyzed by long-chain acyl-CoA synthetases (ACSLs) or very long-chain acyl-CoA synthetases (ACSVLs). nih.govnih.gov These enzymes are found on the endoplasmic reticulum and the outer mitochondrial membrane. nih.gov The reaction is ATP-dependent and proceeds via a two-step mechanism. nih.govlibretexts.org

The two-step catalytic mechanism is as follows:

Formation of Acyl-AMP Intermediate: The carboxyl group of behenic acid attacks the α-phosphate of an ATP molecule, forming a mixed anhydride (B1165640) intermediate called behenoyl-AMP (docosanoyl-AMP). This reaction releases pyrophosphate (PPi). libretexts.orgunl.edu

Thioester Bond Formation: The thiol group of Coenzyme A then attacks the carbonyl carbon of the behenoyl-AMP intermediate. This nucleophilic attack results in the formation of Behenoyl-CoA and the release of adenosine (B11128) monophosphate (AMP). libretexts.orgunl.edu

This ATP-dependent thioesterification is essential for activating behenic acid, thereby enabling its involvement in various metabolic fates, such as incorporation into complex lipids like ceramides (B1148491) or participation in fatty acid elongation or degradation pathways. nih.gov Different ACSL isoforms exhibit distinct substrate preferences and subcellular locations, suggesting they channel fatty acids toward specific metabolic pathways. nih.govnih.gov

Key Molecules in Behenoyl-CoA Synthesis

MoleculeChemical Formula (Behenoyl-CoA)Role
Behenic AcidC22H44O2The very long-chain fatty acid substrate.
Coenzyme A (CoA)C21H36N7O16P3SThe essential cofactor that is acylated. wikipedia.org
ATPC10H16N5O13P3Provides the energy for the activation reaction.
Behenoyl-CoAC43H78N7O17P3SThe final activated fatty acid product. nih.gov
Acyl-CoA SynthetaseEnzymeThe catalyst for the thioesterification reaction. nih.gov

Metabolic Fates and Degradation Pathways of Behenoyl Coenzyme a

Peroxisomal β-Oxidation of Very Long-Chain Fatty Acyl-CoAs

In mammalian cells, peroxisomes are indispensable for the breakdown of very long-chain fatty acids (VLCFAs), such as behenoyl-CoA. nih.govmedlineplus.gov This organelle houses a distinct β-oxidation pathway that differs from its mitochondrial counterpart. nih.govyoutube.com The peroxisomal system is not primarily for ATP production but rather acts as a chain-shortening mechanism. mdpi.com It systematically removes two-carbon units from the acyl-CoA molecule until a medium-chain fatty acyl-CoA is produced, which can then be transported to the mitochondria for complete oxidation. mdpi.comportlandpress.com

Initial Activation and Transport into Peroxisomes

Before behenoyl-CoA can be degraded, its precursor, behenic acid, must be activated and transported into the peroxisomal matrix. The activation step, which thioesterifies the fatty acid to Coenzyme A, is a crucial prerequisite for nearly all lipid metabolic pathways. nih.govnih.govjohnshopkins.edu This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs). nih.govresearchgate.net Specifically, very long-chain acyl-CoA synthetases (ACSVLs), such as SLC27A2 and SLC27A4, are known to be present in peroxisomes and are responsible for this activation. nih.govjohnshopkins.edu

The transport of the resulting behenoyl-CoA across the peroxisomal membrane is mediated by specific ATP-binding cassette (ABC) transporters. nih.govhu-berlin.de In mammals, three members of the ABC subfamily D are found in peroxisomes: ABCD1 (also known as ALDP), ABCD2 (ALDRP), and ABCD3 (PMP70). portlandpress.comnih.gov ABCD1 and ABCD2 are primarily involved in the transport of very long-chain acyl-CoAs. nih.gov Mutations in the ABCD1 gene lead to X-linked adrenoleukodystrophy (X-ALD), a disease characterized by the accumulation of VLCFAs due to impaired peroxisomal β-oxidation. portlandpress.comnih.gov This highlights the critical role of ABCD1 in importing substrates like behenoyl-CoA into the peroxisome for degradation.

Transporter Alias(es) Primary Function in Peroxisomal VLCFA Metabolism
ABCD1ALDPTransports very long-chain acyl-CoAs (e.g., behenoyl-CoA) into the peroxisome. nih.gov Its deficiency causes X-linked adrenoleukodystrophy. portlandpress.com
ABCD2ALDRPSuggested to be involved in the transport of very long-chain acyl-CoAs, with some overlapping function with ABCD1. nih.gov
ABCD3PMP70Primarily involved in the transport of long-chain and branched-chain acyl-CoAs. nih.gov

Enzymatic Steps of Peroxisomal Chain Shortening

Once inside the peroxisome, behenoyl-CoA undergoes a cycle of four enzymatic reactions that constitute peroxisomal β-oxidation. mdpi.com These reactions are catalyzed by a distinct set of enzymes specific to the peroxisome.

Oxidation: The first and rate-limiting step is catalyzed by Acyl-CoA Oxidase 1 (ACOX1) . medlineplus.govabcam.comgenecards.org This flavoenzyme desaturates the fatty acyl-CoA, creating a double bond and transferring electrons directly to molecular oxygen to produce hydrogen peroxide (H₂O₂). abcam.commdpi.com ACOX1 is specifically involved in the oxidation of straight-chain saturated and unsaturated VLCFAs. medlineplus.govgenecards.org

Hydration and Dehydrogenation: The next two steps are carried out by a single enzyme known as D-bifunctional protein (D-BP) , which is encoded by the HSD17B4 gene. medlineplus.govalextlc.orgmdpi.com This protein possesses two distinct enzymatic activities: an enoyl-CoA hydratase domain and a 3-hydroxyacyl-CoA dehydrogenase domain. medlineplus.govmedlineplus.gov It first adds a water molecule across the double bond (hydration) and then oxidizes the resulting hydroxyl group (dehydrogenation). mdpi.commedlineplus.gov D-BP is essential for the breakdown of VLCFAs, and its deficiency leads to a severe neurodegenerative disorder. alextlc.orgmetabolicsupportuk.org

Thiolytic Cleavage: The final step is catalyzed by peroxisomal 3-ketoacyl-CoA thiolase (ACAA1) . uniprot.orgwikipedia.orggenecards.org This enzyme cleaves the 3-ketoacyl-CoA intermediate, releasing a molecule of acetyl-CoA and a shortened acyl-CoA (in this case, eicosanoyl-CoA), which is two carbons shorter than the original behenoyl-CoA. uniprot.orgnih.gov This shortened acyl-CoA can then re-enter the β-oxidation spiral for further shortening. uniprot.org

Enzyme Gene Reaction Catalyzed Substrate/Product
Acyl-CoA Oxidase 1ACOX1OxidationConverts Behenoyl-CoA to 2-trans-Enoyl-CoA, producing H₂O₂. medlineplus.govabcam.com
D-Bifunctional ProteinHSD17B4Hydration & DehydrogenationConverts 2-trans-Enoyl-CoA to 3-Ketoacyl-CoA. medlineplus.govmedlineplus.gov
3-Ketoacyl-CoA ThiolaseACAA1ThiolysisCleaves 3-Ketoacyl-CoA into Acetyl-CoA and a shortened Acyl-CoA. uniprot.orgnih.gov

Intracellular Coenzyme A and Acyl-Coenzyme A Hydrolysis

The concentration of Coenzyme A (CoA) and its thioester derivatives, such as behenoyl-CoA, within different cellular compartments is tightly regulated. This regulation is crucial for maintaining metabolic homeostasis, as acyl-CoAs are key metabolites that can be channeled into various synthetic or degradative pathways. nih.govwikipedia.org Hydrolysis of the CoA thioester bond by specific enzymes provides a direct mechanism for controlling the size and composition of subcellular acyl-CoA pools. wvu.edu

Nudix Hydrolase Activity in Subcellular Acyl-Coenzyme A Pool Regulation

A key family of enzymes involved in the regulation of CoA levels is the Nudix (Nucleoside diphosphate (B83284) linked moiety X) hydrolase family. wvu.edu Within the peroxisome, Nudix Hydrolase 7 (NUDT7) plays a significant role. nih.govnih.gov NUDT7 functions as an acyl-CoA diphosphatase, hydrolyzing acyl-CoAs to acyl-4'-phosphopantetheine and adenosine (B11128) 3',5'-bisphosphate. genecards.org Studies have shown that recombinant NUDT7 readily hydrolyzes a broad range of substrates, including free CoA and short- to medium-chain acyl-CoAs. nih.govnih.gov This activity is believed to be a mechanism for terminating β-oxidation and regulating the local concentration of both acyl-CoAs and free CoA within the peroxisome, ensuring that the cofactor is available for other essential reactions. wvu.edunih.gov Deletion of the Nudt7 gene in mice has been shown to alter the composition of the hepatic acyl-CoA pool, underscoring its role in lipid metabolism regulation. nih.govnih.gov

Enzyme Location Function Significance
Nudix Hydrolase 7 (NUDT7)PeroxisomeHydrolyzes CoA and a range of acyl-CoA thioesters. nih.govgenecards.orgRegulates the size and composition of the peroxisomal CoA and acyl-CoA pools, thereby modulating lipid metabolism. wvu.edunih.gov

Extracellular Coenzyme A Degradation and Precursor Recycling

Coenzyme A (CoA) and its thioester derivatives, such as behenoyl coenzyme A, are predominantly intracellular molecules. nih.gov However, they can be released into the extracellular space through processes like cell damage or from the digestion of dietary sources. nih.gov Since CoA itself cannot readily cross cell membranes, a sophisticated extracellular degradation and recycling pathway exists to salvage its essential precursors, ensuring a continuous supply for intracellular synthesis. nih.gov This process is critical for maintaining cellular homeostasis of CoA, a vital cofactor in numerous metabolic pathways, including fatty acid metabolism. nih.govwikipedia.org

The extracellular degradation of the CoA moiety occurs through a cascade of enzymatic reactions catalyzed by ectoenzymes located on the plasma membrane. nih.gov While it has been demonstrated in vitro that enzymes on plasma membranes can hydrolyze acyl-CoAs, the precise step at which the acyl group—in this case, the behenoyl group—is cleaved from behenoyl CoA during extracellular degradation in vivo is not definitively established. nih.gov The discussion, therefore, centers on the well-characterized breakdown of the core coenzyme A structure.

The process is initiated by the combined action of ectonucleotide pyrophosphatases/phosphodiesterases (ENPPs) and promiscuous phosphatases like alkaline phosphatase (AP). nih.gov These enzymes hydrolyze the pyrophosphate bridge of CoA. nih.gov This can lead to the formation of 4'-phosphopantetheine (B1211885) (PPanSH) and adenosine 3',5'-diphosphate, or it may involve a prior dephosphorylation step to dephospho-CoA (dPCoA). nih.gov

The resulting 4'-phosphopantetheine is a relatively stable intermediate. nih.gov The final and specific step in this extracellular pathway is the hydrolysis of pantetheine (B1680023) (the dephosphorylated form of PPanSH) by a class of ecto-enzymes known as pantetheinases, which include the vanin (VNN) family of proteins. nih.govnih.gov Pantetheinases break down pantetheine into its two constituent components: pantothenate (also known as vitamin B5) and cysteamine. nih.govnih.gov

The release of pantothenate into the bloodstream is the primary goal of this degradation pathway. nih.gov As the essential precursor for the de novo synthesis of intracellular CoA, pantothenate is taken up by cells from the bloodstream. nih.gov This uptake is primarily mediated by the sodium-dependent multivitamin transporter (SMVT), a protein encoded by the SLC5A6 gene, which also transports biotin (B1667282) and lipoic acid. nih.govnih.gov Once inside the cell, pantothenate is phosphorylated by pantothenate kinase (PANK) in the first rate-limiting step of the five-step intracellular CoA biosynthetic pathway. nih.govnih.gov This efficient recycling mechanism ensures that the valuable pantothenate molecule is salvaged and made available for the synthesis of new CoA molecules, including behenoyl CoA, within the cell. nih.gov

Interactive Data Table: Key Enzymes in Extracellular CoA Degradation

Enzyme ClassSpecific EnzymesSubstrate(s)Product(s)Function
Ectonucleotide Pyrophosphatase/PhosphodiesteraseENPP familyCoenzyme A4'-PhosphopantetheineHydrolyzes the pyrophosphate bond of CoA. nih.gov
Alkaline PhosphataseAPCoenzyme A, 4'-PhosphopantetheineDephospho-CoA, PantetheineRemoves phosphate (B84403) groups. nih.gov
PantetheinaseVanin (VNN) familyPantetheinePantothenate, CysteamineCatalyzes the final hydrolysis step to release the key precursor, pantothenate. nih.govnih.gov

Interactive Data Table: Precursor Transporters

TransporterGeneSubstrateCellular LocationFunction
Sodium-Dependent Multivitamin Transporter (SMVT)SLC5A6Pantothenate, Biotin, Lipoic AcidApical membrane of epithelial cells (e.g., intestine)Mediates the active transport of pantothenate from the extracellular space into the cell for CoA resynthesis. nih.govnih.gov

Enzymatic Interactions and Substrate Specificity in Behenoyl Coenzyme a Metabolism

Very Long-Chain Fatty Acid Transporter ABCD1 Interaction with Behenoyl Coenzyme A

The ATP-binding cassette (ABC) transporter subfamily D member 1 (ABCD1), also known as the adrenoleukodystrophy protein (ALDP), is a peroxisomal membrane protein responsible for transporting VLCFA-CoAs, including behenoyl-CoA, from the cytosol into the peroxisome for β-oxidation. nih.govresearchgate.netnih.gov Dysfunction of ABCD1 leads to the accumulation of VLCFAs and is the cause of X-linked adrenoleukodystrophy (X-ALD), a severe neurodegenerative disorder. nih.govnih.govnih.gov ABCD1 is a half-transporter that must form a homodimer to become a functional unit. nih.govresearchgate.netgenecards.org

Cryo-electron microscopy (cryo-EM) studies have provided detailed snapshots of how ABCD1 recognizes and binds its substrates. nih.govbiorxiv.org In the substrate-bound state, two molecules of behenoyl-CoA bind symmetrically within the transmembrane domains (TMDs) of the ABCD1 homodimer. nih.govbiorxiv.orgbiorxiv.org This binding pattern is distinct from other known ABC transporters. biorxiv.orgnih.gov

Each behenoyl-CoA molecule adopts a unique L-shaped conformation upon binding. biorxiv.orgbiorxiv.org The recognition involves two key parts of the substrate molecule:

The CoA Moiety : The hydrophilic 3'-phospho-ADP portion of Coenzyme A inserts into a polar pocket within one of the TMDs, parallel to the membrane plane. nih.govbiorxiv.org

The Acyl Chain : The long, hydrophobic behenoyl (C22:0) chain extends away from the CoA head, perpendicular to the membrane, and embeds into a hydrophobic cleft provided by the opposite TMD. nih.govbiorxiv.orgbiorxiv.org

This "cross-linker" arrangement, where each substrate molecule bridges the two subunits of the transporter, is crucial for stabilizing the homodimer and facilitating communication between the subunits. nih.gov The binding pocket is extensive enough to accommodate the very long acyl chain, with hydrophobic residues within the TMDs surrounding the fatty acid tail. researchgate.net

The transport of behenoyl-CoA across the peroxisomal membrane by ABCD1 is a dynamic process driven by ATP binding and hydrolysis, involving significant conformational changes. nih.govresearchgate.net The transport cycle can be described in several key states: biorxiv.orgnih.govresearchgate.net

Apo, Inward-Facing State : In the absence of a substrate, ABCD1 exists in a resting, inward-facing conformation, open to the cytosol. This allows for the lateral entry of behenoyl-CoA from the cytoplasm or the cytosolic leaflet of the peroxisomal membrane. biorxiv.orgbiorxiv.org

Substrate-Bound State : The binding of two behenoyl-CoA molecules induces a conformational change. The two TMDs are pulled closer together, resulting in a narrower inward-facing cavity. biorxiv.orgbiorxiv.orgnih.gov This substrate binding event primes the transporter for the next step.

ATP-Bound, Outward-Facing State : Upon binding ATP at the nucleotide-binding domains (NBDs), the transporter undergoes a major conformational shift. The NBDs dimerize, which in turn forces the TMDs to reorient into an outward-facing conformation. This opens a channel towards the peroxisomal lumen, facilitating the release of the behenoyl-CoA molecules into the peroxisome. nih.govbiorxiv.orgnih.gov

Resetting the Transporter : Finally, the hydrolysis of ATP to ADP resets the transporter, causing it to revert to its inward-facing conformation, ready for another cycle of substrate transport. nih.govresearchgate.net Some models also suggest that ABCD1 possesses an intrinsic acyl-CoA thioesterase activity that may be required for the release and metabolism of the fatty acid inside the peroxisome. researchgate.netnih.gov

Table 1: Conformational States of the ABCD1 Transporter During Behenoyl-CoA Translocation

Transporter State Conformation Substrate/Ligand Key Structural Feature Function
Resting StateInward-FacingNone (Apo)NBDs are separated; TMDs are open to the cytosol.Ready to bind substrate. biorxiv.orgnih.gov
Substrate-BoundNarrowed Inward-FacingBehenoyl-CoATwo behenoyl-CoA molecules bind, pulling TMDs closer.Prepares transporter for ATP binding. biorxiv.orgnih.gov
Post-TranslocationOutward-FacingATPNBDs dimerize, opening the TMDs to the peroxisomal lumen.Release of substrate into the peroxisome. nih.govnih.gov
Reset StateInward-FacingADPATP hydrolysis separates NBDs, returning the transporter to its resting state.Prepares for a new transport cycle. researchgate.net

A key feature of the interaction between ABCD1 and its substrates is positive cooperativity. nih.gov Structural and biochemical data show that two molecules of behenoyl-CoA bind to the ABCD1 homodimer in a cooperative fashion. nih.govresearchgate.net This means that the binding of the first substrate molecule increases the affinity of the transporter for the second molecule. wikipedia.org

Evidence for this cooperative model comes from substrate-stimulated ATPase activity assays. When measuring the rate of ATP hydrolysis by ABCD1 in the presence of increasing concentrations of behenoyl-CoA (C22:0-CoA), the resulting curve fits a Hill equation with a Hill coefficient of approximately 1.9. nih.gov A Hill coefficient greater than 1 is a hallmark of positive cooperativity, indicating that at least two substrate molecules bind and that there is a significant interaction between the binding sites. nih.gov

This cooperative binding mechanism, where the two behenoyl-CoA molecules act as "strings" to pull the TMDs together, ensures an efficient and tightly regulated transport process. biorxiv.org It enhances the inter-subunit crosstalk and stabilizes the transporter in a conformation that is committed to the transport cycle. nih.gov

Enzyme Kinetics of Behenoyl Coenzyme A-Utilizing Enzymes

The rates at which enzymes process behenoyl-CoA are described by their kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). savemyexams.comteachmephysiology.com These values provide insight into an enzyme's affinity for behenoyl-CoA and its catalytic efficiency.

The Km is the substrate concentration at which an enzyme operates at half of its maximum velocity (Vmax/2), and it is an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity. libretexts.orgyoutube.com Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. savemyexams.comlibretexts.org These parameters are determined by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation. youtube.comresearchgate.net

A specific example is the substrate-stimulated ATPase activity of the ABCD1 transporter itself. The binding and transport of behenoyl-CoA are coupled to ATP hydrolysis. By measuring the rate of ATP hydrolysis at different concentrations of behenoyl-CoA, a saturation curve can be generated. researchgate.net From such data, apparent Km and Vmax values for behenoyl-CoA as a stimulating substrate can be determined, reflecting the concentration required to achieve half-maximal transport activity. researchgate.netresearchgate.net

While specific Km and Vmax values for many enzymes utilizing behenoyl-CoA are not always readily available in compiled formats, the principles of their determination remain the same, whether for acyl-CoA synthetases that produce behenoyl-CoA, or elongases and dehydrogenases that use it as a substrate. nih.govnih.gov

The length of the fatty acyl chain is a critical determinant of substrate specificity and enzyme activity. Enzymes involved in fatty acid metabolism often exhibit optimal activity for a specific range of chain lengths.

ABCD Transporters : The peroxisomal transporters ABCD1, ABCD2, and ABCD3 have distinct but overlapping specificities. ABCD1 shows a higher preference for saturated VLCFAs such as C24:0-CoA and C26:0-CoA compared to other family members, and it efficiently transports behenoyl-CoA (C22:0-CoA). biorxiv.orgnih.govresearchgate.net In contrast, ABCD2 has a higher affinity for polyunsaturated fatty acids. nih.govresearchgate.net This demonstrates that enzymes can differentiate between substrates based on both chain length and saturation.

Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) : This enzyme catalyzes the first step of mitochondrial β-oxidation. While its optimal activity is with palmitoyl-CoA (C16:0-CoA), it can process a range of substrates. nih.gov Its substrate-binding cavity is large enough to accommodate fatty acyl chains as long as 24 carbons, including behenoyl-CoA, although the activity may be lower compared to its preferred C16 substrate. nih.gov

Fatty Acid Elongases (ELOVL) : These enzymes are responsible for elongating fatty acid chains. Kinetic studies on ELOVL family members have shown clear preferences. For example, ELOVL6 is most active with C16:0-CoA, while other ELOVLs are required for the synthesis of VLCFAs like behenoyl-CoA. nih.gov The activity of these enzymes is highly dependent on the chain length of the acyl-CoA substrate they are acting upon.

Table 2: General Influence of Acyl-CoA Chain Length on Select Enzyme Families

Enzyme/Transporter Family General Substrate Preference Relevance to Behenoyl-CoA (C22:0)
ABCD1 Transporter Saturated Very-Long-Chain (C22:0-C26:0). nih.govresearchgate.netBehenoyl-CoA is a key physiological substrate. nih.govbiorxiv.org
VLCAD Optimal with Long-Chain (C16:0). nih.govCan bind and process C22:0-CoA, but with lower efficiency than C16:0-CoA. nih.gov
Acyl-CoA Synthetases (LACS/VLACS) Isoforms have specificities for long or very-long chains. frontiersin.orgresearchgate.netSpecific VLACS isoforms are required for the synthesis of behenoyl-CoA.
Fatty Acid Elongases (ELOVL) Isoforms have distinct chain-length specificities. nih.govSpecific ELOVL enzymes utilize shorter acyl-CoAs to synthesize behenoyl-CoA.

Modulation of Enzyme Substrate Specificity by Targeted Mutagenesis

The metabolism of behenoyl-coenzyme A, a saturated very-long-chain fatty acyl-CoA, is carried out by a specific set of enzymes, primarily within the fatty acid β-oxidation and elongation pathways. The substrate specificity of these enzymes is a critical determinant of their biological function. Advances in molecular biology and protein engineering have enabled the use of targeted mutagenesis to alter the substrate specificity of these enzymes, providing valuable insights into their structure-function relationships and opening avenues for biotechnological applications.

Rational Design of Active Site Mutations

Rational design of enzyme active sites involves the use of structural and functional information to predict the effects of specific amino acid substitutions. This approach is particularly powerful for enzymes where high-resolution crystal structures are available, such as for very-long-chain acyl-CoA dehydrogenase (VLCAD), a key enzyme in the β-oxidation of behenoyl-CoA. nih.govresearchgate.net

The substrate-binding pocket of VLCAD is a long channel that accommodates fatty acyl chains up to 24 carbons in length. nih.govosti.gov In contrast, the medium-chain acyl-CoA dehydrogenase (MCAD) has a shorter binding pocket, defined by the presence of glutamine and glutamate (B1630785) residues at the base of the cavity. In VLCAD, these positions are occupied by glycine (B1666218) residues (Gly-175 and Gly-178), which allows the channel to extend further and accommodate longer substrates like behenoyl-CoA. nih.govresearchgate.net

A rational design approach to alter the substrate specificity of VLCAD away from very-long-chain acyl-CoAs towards medium-chain ones would involve mutating these glycine residues to bulkier amino acids, such as glutamine and glutamate. This would effectively shorten the substrate-binding channel, sterically hindering the binding of behenoyl-CoA while favoring the binding of shorter acyl-CoAs.

Similarly, for long-chain acyl-CoA synthetases (ACSLs), which activate behenic acid to behenoyl-CoA, rational design can be employed. While a crystal structure for all ACSL isoforms is not available, homology modeling based on related enzymes can identify putative residues lining the substrate-binding pocket. osti.gov For example, in a lipase (B570770) from Geobacillus thermoleovorans, narrowing the fatty acid-binding channel by substituting smaller amino acids with bulkier ones (e.g., V171L and L183F) was shown to restrict the binding of bulkier fatty acids. plos.org A similar strategy could be applied to an ACSL to discriminate against the long chain of behenic acid.

Impact on Catalytic Efficiency and Selectivity

Targeted mutations in the active site of enzymes that metabolize behenoyl-CoA can have a profound impact on their catalytic efficiency (kcat/Km) and substrate selectivity.

Mutations that alter the size and hydrophobicity of the substrate-binding pocket directly influence which substrates can bind and how tightly they are held. For instance, introducing bulky residues into the active site of an enzyme that normally accommodates behenoyl-CoA is expected to decrease its affinity (increase Km) for behenoyl-CoA and consequently lower its catalytic efficiency with this substrate. Conversely, such mutations might increase the affinity and catalytic efficiency for shorter-chain acyl-CoAs.

The following interactive table illustrates the hypothetical impact of a rationally designed mutation in a hypothetical behenoyl-CoA metabolizing enzyme, aimed at reducing its activity towards very-long-chain fatty acids.

Table 1: Hypothetical Kinetic Parameters of a Wild-Type and Mutant Enzyme

SubstrateWild-Type EnzymeMutant Enzyme
Km (µM) kcat (s⁻¹)
Myristoyl-CoA (C14)5.0100
Palmitoyl-CoA (C16)2.5150
Stearoyl-CoA (C18)3.0120
Arachidoyl-CoA (C20)4.080
Behenoyl-CoA (C22) 5.0 50

In this hypothetical scenario, the wild-type enzyme shows good activity with a range of long-chain acyl-CoAs, including behenoyl-CoA. The mutant enzyme, with a rationally designed modification to its active site, exhibits a clear shift in substrate preference. The affinity for behenoyl-CoA is significantly reduced (Km increases from 5.0 µM to 100.0 µM), and the maximal turnover rate is also decreased (kcat drops from 50 s⁻¹ to 5 s⁻¹). This results in a dramatic decrease in catalytic efficiency for behenoyl-CoA. In contrast, the mutant enzyme shows improved catalytic efficiency for a shorter substrate, myristoyl-CoA.

Furthermore, engineering efforts on related enzymes have demonstrated the feasibility of altering substrate selectivity. For example, site-directed mutagenesis of a crotonyl-CoA carboxylase/reductase (CCR) expanded its substrate scope to non-native substrates. mdpi.com This demonstrates that the catalytic machinery of CoA-utilizing enzymes is amenable to engineering for novel functions.

Cellular and Subcellular Metabolic Regulation Involving Behenoyl Coenzyme a

Regulatory Roles in Lipid Homeostasis

The regulation of lipid balance within a cell is a complex interplay of synthesis, degradation, and transport, all of which must be exquisitely controlled to meet cellular demands for energy, membrane structure, and signaling molecules. Acyl-CoAs, including behenoyl-CoA, are central to this regulation, acting as substrates and allosteric regulators of key metabolic enzymes. nih.gov The concentration of specific acyl-CoA pools, such as the behenoyl-CoA pool, can signal the metabolic state of the cell and direct the flow of fatty acids into different pathways. nih.gov

Behenoyl-CoA is a product of the fatty acid elongation system, a crucial pathway for the synthesis of VLCFAs. This system, located in the endoplasmic reticulum, extends shorter fatty acyl-CoAs through a four-step cyclical process. In this cycle, an acyl-CoA primer is condensed with malonyl-CoA, followed by reduction, dehydration, and a second reduction to yield an acyl-CoA that is two carbons longer. nih.gov Behenoyl-CoA (22:0-CoA) itself can be formed from the elongation of arachidoyl-CoA (20:0-CoA). nih.gov

Research has shown that the enzymes of the elongation system can have different specificities for acyl-CoA chain lengths. Studies using brain microsomes from quaking and jimpy mice, which have known defects in myelin formation, revealed a significant decrease in the elongation activity for both arachidoyl-CoA and behenoyl-CoA compared to controls. nih.gov Notably, the condensation step, catalyzed by a condensing enzyme (now known as a fatty acid elongase), was identified as the rate-limiting reaction in this process. nih.gov The reduced activity for behenoyl-CoA elongation in these models suggests that the synthesis of VLCFAs is critical for proper neural development. nih.gov The differential impact on the elongation of palmitoyl-CoA versus behenoyl-CoA in these studies supports the existence of multiple elongation systems or multiple condensing enzymes with varying substrate specificities. nih.gov

Table 1: Key Enzymes in the Fatty Acid Elongation Cycle
EnzymeFunctionRole in Cycle
Fatty Acid Elongase (Condensing Enzyme)Catalyzes the condensation of an acyl-CoA with malonyl-CoA.Rate-limiting step; determines substrate specificity. nih.gov
β-Ketoacyl-CoA ReductaseReduces the 3-ketoacyl-CoA intermediate to a 3-hydroxyacyl-CoA.First reduction step. nih.gov
β-Hydroxyacyl-CoA DehydraseDehydrates the 3-hydroxyacyl-CoA to a trans-2-enoyl-CoA.Dehydration step. nih.gov
trans-2-Enoyl-CoA ReductaseReduces the trans-2-enoyl-CoA to a saturated acyl-CoA.Second reduction step, completing the cycle. nih.gov

As an activated VLCFA, behenoyl-CoA stands at a metabolic crossroads, connecting fatty acid elongation with other major lipid pathways. Long-chain acyl-CoAs are essential substrates for the synthesis of complex structural and signaling lipids, including phospholipids (B1166683), ceramides (B1148491), and triacylglycerols (TAGs). nih.gov Behenoyl-CoA, specifically, is a precursor for the synthesis of C22-containing sphingolipids, which are vital components of cell membranes, particularly in the nervous system.

Furthermore, behenoyl-CoA can be directed towards energy production through β-oxidation, primarily within peroxisomes, as mitochondria are less efficient at oxidizing VLCFAs. nih.gov This compartmentalization is a key aspect of lipid homeostasis. The products of peroxisomal β-oxidation, such as acetyl-CoA and shorter-chain acyl-CoAs, can then be transported to mitochondria for complete oxidation via the TCA cycle. nih.gov

The availability of long-chain acyl-CoAs like behenoyl-CoA is also linked to systemic lipid homeostasis through the regulation of lipoprotein production and transport. nih.gov The proper synthesis and modification of lipoproteins, which are essential for moving lipids between organs like the liver and gut, depend on a sufficient supply of various acyl-CoAs. nih.gov Thus, behenoyl-CoA is not just a passive intermediate but an active participant in the broader network that governs cellular and organismal lipid metabolism. nih.govnih.gov

Table 2: Metabolic Fates of Behenoyl-CoA
PathwayRole of Behenoyl-CoASignificance
Fatty Acid ElongationSubstrate for further elongation to longer VLCFAs (e.g., Lignoceroyl-CoA, C24:0). modelseed.orgSynthesis of specialized lipids.
Sphingolipid SynthesisPrecursor for C22-containing ceramides and sphingomyelins.Crucial for membrane structure, especially in myelin.
Peroxisomal β-OxidationSubstrate for catabolism into shorter-chain acyl-CoAs and acetyl-CoA. nih.govEnergy production and metabolic recycling.
Glycerolipid SynthesisCan be incorporated into triacylglycerols (TAGs) for energy storage. nih.govCellular energy reserves.

Post-Translational Modifications Mediated by Coenzyme A Thioesters

Coenzyme A and its thioester derivatives are involved in regulating protein function through post-translational modifications (PTMs). nih.gov These modifications can covalently alter a protein's structure, charge, and activity. While the term "protein CoAlation" refers to the specific attachment of the entire CoA molecule to a protein cysteine via a disulfide bond, often as a response to oxidative stress nih.govnih.govmdpi.com, the modifications mediated by CoA thioesters like behenoyl-CoA involve the transfer of the acyl group itself to the target protein. imrpress.comnih.gov This process is known as protein acylation.

Protein CoAlation is a recently discovered PTM that plays a role in redox signaling and antioxidant defense. nih.govnih.gov It is a reversible process where CoA forms a mixed disulfide bond with a reactive cysteine residue on a protein. mdpi.com This modification can protect the cysteine from irreversible overoxidation during periods of oxidative or metabolic stress. nih.gov Studies have identified thousands of CoAlated proteins in both bacteria and mammals, indicating that this is a widespread regulatory mechanism affecting proteins involved in metabolism, stress response, and protein synthesis. crick.ac.uk While this PTM involves Coenzyme A, it does not directly utilize the behenoyl group from behenoyl-CoA, but rather the free thiol of the CoA molecule itself.

In contrast, protein acylation involves the transfer of an acyl group, such as the behenoyl group, from its CoA thioester to an amino acid residue on a target protein. imrpress.com A well-studied analogue is S-palmitoylation, the attachment of a 16-carbon palmitoyl (B13399708) group from palmitoyl-CoA to a cysteine residue. thermofisher.com By analogy, "S-behenoylation" would involve the transfer of the 22-carbon behenoyl group from behenoyl-CoA. This type of lipidation dramatically increases the hydrophobicity of the protein, which can have profound functional consequences, including altering protein-membrane interactions, subcellular localization, protein stability, and protein-protein interactions.

Allosteric Regulation: The acyl chain can bind to an allosteric site on an enzyme, inducing a conformational change that alters the active site's affinity for its substrate. youtube.com For example, palmitoyl-CoA is a known feedback inhibitor of acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis. researchgate.net It is plausible that behenoyl-CoA exerts similar allosteric control over enzymes in related pathways.

Subcellular Targeting: The lipid anchor can direct the modified protein to specific membrane domains, such as lipid rafts or the endoplasmic reticulum, concentrating the protein in a specific cellular location where its substrates or interacting partners reside.

Modulation of Protein Interactions: The attached lipid can facilitate or disrupt interactions with other proteins, thereby modulating the formation of larger protein complexes.

This regulation by long-chain acyl-CoAs creates a direct link between the cell's metabolic state (i.e., the concentration of molecules like behenoyl-CoA) and the functional activity of its proteome, allowing for dynamic control over metabolic pathways. nih.gov

Table 3: Potential Regulatory Effects of Protein Behenoylation
Regulatory MechanismFunctional ConsequenceExample (by Analogy)
Allosteric ModulationInhibition or activation of enzyme catalytic activity.Palmitoyl-CoA inhibits acetyl-CoA carboxylase, regulating fatty acid synthesis. researchgate.net
Membrane AnchoringAlters subcellular localization and promotes association with membranes.S-palmitoylation targets signaling proteins to the plasma membrane. thermofisher.com
Protein StabilityCan protect from or target a protein for degradation.Acylation can alter protein conformation, affecting its susceptibility to proteases.
Protein-Protein InteractionModulates the assembly or disassembly of functional protein complexes.Lipidation can create or block binding surfaces for other proteins.

Advanced Methodologies for the Academic Study of Behenoyl Coenzyme a

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying acyl-CoAs from complex biological matrices. The separation is crucial to mitigate ion suppression and differentiate between structurally similar molecules. nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of acyl-CoAs, including behenoyl CoA. nih.gov Reversed-phase (RP) chromatography is the most common separation mode, where the nonpolar nature of the behenoyl (C22:0) acyl chain leads to strong retention on a C18 stationary phase. nih.govnih.gov This allows for effective separation from more polar, shorter-chain acyl-CoAs.

The development of a robust HPLC method involves careful optimization of the mobile phase composition, typically a gradient of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov The gradient elution is necessary to first elute the more polar, short-chain acyl-CoAs and then increase the organic solvent concentration to elute the strongly retained very long-chain species like behenoyl CoA. nih.gov

Detection is commonly achieved using UV spectrophotometry, as the adenine (B156593) moiety of Coenzyme A has a characteristic maximum absorbance at approximately 260 nm. nih.gov Diode-Array Detection (DAD) can provide additional spectral information, aiding in peak purity assessment. nih.gov For enhanced sensitivity and specificity, HPLC systems are often coupled with mass spectrometers. nih.gov

Table 1: Typical HPLC Parameters for Very Long-Chain Acyl-CoA Analysis

ParameterDescriptionCommon Implementation
Column The stationary phase where separation occurs.Reversed-Phase C18 (e.g., 100-150 mm length, 2.1-4.6 mm ID, <3 µm particle size)
Mobile Phase A Aqueous component of the eluent.Water with buffer (e.g., 10 mM Ammonium Acetate) and weak acid (e.g., 0.1% Formic Acid)
Mobile Phase B Organic component of the eluent.Acetonitrile or Methanol
Elution Mode Method for changing mobile phase composition.Gradient elution (e.g., 5% to 95% B over 15-20 minutes)
Flow Rate The speed at which the mobile phase moves through the column.0.2 - 0.5 mL/min
Detection Method for visualizing the separated compounds.UV (260 nm) or Tandem Mass Spectrometry (MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Acyl-Coenzyme A Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. youtube.com However, acyl-CoAs like behenoyl CoA are large, polar, and non-volatile molecules, making them unsuitable for direct GC-MS analysis. nih.gov

To utilize GC-MS, a chemical derivatization step is mandatory. This typically involves the cleavage of the thioester bond and conversion of the released fatty acid into a more volatile form, such as a fatty acid methyl ester (FAME). This process, however, results in the loss of information about the intact acyl-CoA. The analysis then proceeds to identify the behenic acid methyl ester, inferring the original presence of behenoyl CoA. While sensitive, this indirect approach is less common for acyl-CoA analysis today compared to LC-MS, as it does not measure the intact molecule. nih.gov

Mass Spectrometry-Based Characterization and Identification

Mass spectrometry (MS) is an indispensable tool for the analysis of acyl-CoAs due to its high sensitivity and specificity. It allows for precise mass determination and structural characterization through fragmentation analysis. nih.gov

LC-MS/MS for Structural Elucidation and Impurity Profiling

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of behenoyl CoA. nih.govnih.gov This method provides separation, sensitive detection, and structural confirmation in a single run. researchgate.net In a typical LC-MS/MS experiment, the intact behenoyl CoA molecule is ionized, usually by electrospray ionization (ESI), and the resulting molecular ion is selected in the first mass analyzer. nih.gov

This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. For acyl-CoAs, a common fragmentation pattern involves the neutral loss of a 507 Da fragment corresponding to the 3'-phosphoadenosine-5'-diphosphate part of the CoA molecule. nih.gov Another characteristic fragment corresponds to the acyl-pantetheine portion. nih.gov Monitoring these specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM) allows for highly selective and quantitative detection of behenoyl CoA, even in complex biological samples. nih.gov This high specificity also makes LC-MS/MS an excellent tool for identifying and profiling potential impurities, such as oxidized forms or other co-eluting acyl-CoAs. nih.govmdpi.com

Table 2: Characteristic Mass Spectrometry Fragments for Behenoyl CoA

Ion TypeDescriptionExpected m/z (for [M+H]⁺)
Precursor Ion Protonated molecular ion of Behenoyl CoA.~1094.6
Product Ion 1 Fragment resulting from the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.[M+H - 507]⁺
Product Ion 2 Fragment corresponding to the phosphopantetheine moiety.Specific to instrument conditions

Note: Exact m/z values can vary slightly based on ionization state and instrument calibration.

Isotopic Labeling Strategies for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell at steady state. nih.govnih.gov This is achieved by introducing a substrate labeled with a stable isotope, such as ¹³C-labeled behenic acid, into a biological system. nih.gov

As the labeled precursor is metabolized, the ¹³C atoms are incorporated into downstream metabolites, including behenoyl CoA. By measuring the mass distribution of the isotopically labeled behenoyl CoA using LC-MS/MS, researchers can trace its metabolic fate. nih.govmdpi.com For instance, the rate of synthesis of behenoyl CoA from exogenous behenic acid and its subsequent conversion into other lipids can be determined. mdpi.comresearchgate.net This approach provides a dynamic view of lipid metabolism that cannot be obtained from simple concentration measurements alone, offering critical insights into how metabolic pathways are regulated in health and disease. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure of molecules in solution. encyclopedia.pub While less sensitive than mass spectrometry, NMR is unparalleled in its ability to provide unambiguous structural elucidation. nih.gov

For behenoyl CoA, both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC) NMR experiments can be employed. nih.gov ¹H NMR spectra provide information on the different protons within the molecule. hmdb.ca The signals from the long C22 alkyl chain of the behenoyl group would appear in the upfield region of the spectrum, while the protons of the pantetheine (B1680023) and adenosine moieties of coenzyme A would have distinct chemical shifts in the downfield region. nih.govnih.gov

¹³C NMR can also be used to confirm the carbon skeleton of the molecule. nih.govacs.org Although obtaining high-quality NMR data for low-concentration metabolites like behenoyl CoA can be challenging, it is an invaluable tool for verifying the structure of synthesized standards and for detailed structural studies where sufficient material is available. nih.gov

1H-NMR and 13C-NMR in Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of acyl-CoA thioesters like behenoyl-CoA. Both ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure, allowing researchers to verify the identity and purity of the compound. nih.gov

In ¹H-NMR spectroscopy, specific proton signals can be assigned to the different moieties of the behenoyl-CoA molecule: the behenoyl fatty acid chain, the pantothenic acid unit, and the adenosine monophosphate portion. nih.gov The long C22 alkyl chain of the behenoyl group is characterized by a triplet corresponding to the terminal methyl group (ω-CH₃) around 0.88 ppm, a prominent broad signal for the numerous methylene (B1212753) groups (-CH₂-)n around 1.25 ppm, and distinct multiplets for the α- and β-methylene groups adjacent to the thioester linkage.

¹³C-NMR spectroscopy complements the proton data by providing the carbon skeleton of the molecule. researchgate.net The carbonyl carbon of the thioester is a key signal, typically appearing significantly downfield. The numerous methylene carbons of the behenoyl chain produce a cluster of signals, while the distinct carbons of the pantothenate and adenosine moieties can be individually resolved and assigned using two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). ipb.pt These 2D experiments are crucial for correlating proton and carbon signals, confirming the connectivity between the different structural parts of the molecule. researchgate.net

Below is a table of expected NMR chemical shifts for behenoyl-CoA, based on data from similar acyl-CoA compounds. nih.govresearchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Behenoyl Coenzyme A

MoietyAtom NumberingExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Behenoyl Chain C1 (Carbonyl)-~198-200
C2 (α-CH₂)~2.8-3.0~45-47
C3 (β-CH₂)~1.5-1.7~28-30
C4-C21 (-(CH₂)₁₈-)~1.2-1.4~22-32
C22 (ω-CH₃)~0.8-0.9~14-15
Cysteamine Cys-α-CH₂~3.5-3.7~38-40
Cys-β-CH₂~3.0-3.2~30-32
Pantothenic Acid Pan-1 (Amide C=O)-~170-172
Pan-3 (CH₂)~3.9-4.1~40-42
Pan-5 (CH)~3.8-4.0~75-77
Pan-6, 6' (CH₃)₂~0.8-1.0~20-22
Adenosine Ado-H2~8.4-8.6~151-153
Ado-H8~8.1-8.3~140-142
Ado-H1'~6.0-6.2~87-89

In Vitro Enzymatic Assays for Activity and Specificity Profiling

To investigate the enzymes that synthesize or utilize behenoyl-CoA, a variety of in vitro enzymatic assays are employed. These assays are designed to measure enzyme kinetics, substrate specificity, and catalytic activity under controlled laboratory conditions.

Spectrophotometric and fluorometric assays are widely used due to their convenience and suitability for high-throughput screening. bioassaysys.com These methods typically rely on coupled enzymatic reactions where the consumption of behenoyl-CoA or the formation of a product leads to a change in absorbance or fluorescence.

For enzymes that synthesize behenoyl-CoA, such as very-long-chain acyl-CoA synthetases (ACSVLs), the activity can be monitored by observing the formation of the thioester bond. The formation of the cinnamoyl-CoA thioester bond, for instance, leads to a change in absorbance that can be monitored at specific wavelengths. psu.edu While behenoyl-CoA itself does not have a distinct chromophore from Coenzyme A, its formation can be coupled to a subsequent reaction. For example, the release of pyrophosphate (PPi) during the synthesis reaction can be coupled to a PPi-dependent enzyme that generates a colored or fluorescent product.

For enzymes that consume behenoyl-CoA, the decrease in its concentration or the increase in the concentration of a product can be measured. A common method involves using an acyl-CoA oxidase or dehydrogenase. These enzymes act on the acyl-CoA substrate, producing a quantifiable signal like hydrogen peroxide (H₂O₂) or a reduced cofactor (NADH or FADH₂). The H₂O₂ can then react with a dye to produce a colored product (measured by spectrophotometry) or a fluorescent product (measured by fluorometry). bioassaysys.combioassaysys.com

Table 2: Principles of Spectrophotometric and Fluorometric Assays for Acyl-CoA Metabolism

Assay TypePrincipleDetection MethodWavelength (nm)
Spectrophotometric An acyl-CoA oxidase generates H₂O₂, which reacts with a chromogenic substrate (e.g., via peroxidase) to form a colored product.Optical Density~570
Fluorometric An acyl-CoA oxidase generates H₂O₂, which reacts with a fluorogenic probe to form a highly fluorescent product.Fluorescence IntensityEx/Em = ~530/585
Coupled Assay The formation of acyl-CoA is coupled to the consumption of NADH in a reverse reaction of β-oxidation, monitored by a decrease in absorbance.Optical Density340
Ligase Activity Direct measurement of the formation of an aromatic acyl-CoA thioester bond, which has a unique absorbance maximum. psu.eduOptical DensityVariable (e.g., 311-352)

Radiochemical assays offer exceptional sensitivity and are considered a gold standard for measuring enzyme activity, especially when dealing with low substrate concentrations or unpurified enzyme preparations. iaea.org These assays typically involve using a radiolabeled substrate, such as [¹⁴C]-behenic acid or [³H]-behenic acid.

To measure the activity of an enzyme that synthesizes behenoyl-CoA, the radiolabeled fatty acid is incubated with Coenzyme A, ATP, and the enzyme source. The reaction is stopped, and the product, radiolabeled behenoyl-CoA, must be separated from the unreacted radiolabeled behenic acid. psu.edu A common separation method involves liquid-liquid extraction. Since behenoyl-CoA is water-soluble and behenic acid is organic-soluble, the addition of an organic solvent (e.g., ethyl acetate) after acidification will partition the unreacted substrate into the organic phase, leaving the radiolabeled product in the aqueous phase. psu.edu The radioactivity in the aqueous phase is then quantified using a liquid scintillation counter, which is directly proportional to the enzyme activity.

Recycling assays are highly sensitive methods used to quantify the total pool of Coenzyme A (free CoA and acyl-CoAs) or specific acyl-CoA species. These assays work by enzymatically releasing free CoA from its thioester form and then using the liberated CoA in a cyclic reaction that amplifies the detection signal.

For the quantification of behenoyl-CoA, the sample is first treated to release the CoA moiety. The total free CoA is then measured using a recycling reaction. A classic example is the enzymatic cycle involving phosphotransacetylase (PTAC) and citrate (B86180) synthase. In this cycle, CoA is first acetylated by PTAC using acetyl-phosphate. The resulting acetyl-CoA then reacts with oxaloacetate in a reaction catalyzed by citrate synthase to form citrate and regenerate free CoA. The rate of oxaloacetate consumption (or citrate formation) is linked to a reporter reaction, such as the oxidation of NADH monitored spectrophotometrically at 340 nm. Because the CoA is recycled, a small amount can generate a large, easily measurable signal over time. This principle is fundamental in understanding cofactor regeneration within cellular compartments like bacterial metabolosomes. nih.gov

Cell-free metabolic engineering (CFME) provides a powerful platform for studying complex metabolic pathways without the constraints of a living cell. nih.govnih.gov These systems utilize purified enzymes or crude cell lysates to reconstruct a specific biochemical pathway in vitro. nih.gov This approach offers several advantages, including the elimination of the cell membrane as a transport barrier, the prevention of product toxicity to the host, and the ability to precisely control substrate and enzyme concentrations. nih.gov

To study the metabolism of behenoyl-CoA, a cell-free system could be constructed to reconstitute the very-long-chain fatty acid elongation pathway. This would involve combining the necessary enzymes—such as fatty acid elongases, β-ketoacyl-CoA reductases, 3-hydroxyacyl-CoA dehydratases, and enoyl-CoA reductases—in a reaction vessel. youtube.com By providing starter molecules like acetyl-CoA and malonyl-CoA, along with cofactors like NADPH, researchers can synthesize behenoyl-CoA and other VLCFAs in a controlled environment. nih.gov This allows for detailed investigation of the pathway's kinetics, the identification of rate-limiting steps, and the screening of enzyme variants, providing insights that are often difficult to obtain from in vivo studies. beilstein-journals.org The in vitro production of coenzyme A itself has been achieved using thermophilic enzymes in a cell-free system, demonstrating the power of this approach for producing and studying complex cofactors and their derivatives. nih.govnih.gov

Emerging Research Directions in Behenoyl Coenzyme a Biochemistry

Untapped Enzymatic Systems Involved in Behenoyl Coenzyme A Turnover

The synthesis and degradation of behenoyl-CoA are central to cellular lipid homeostasis. However, the full complement of enzymes that regulate its cellular concentration and fate remains to be completely characterized. The turnover of behenoyl-CoA is primarily understood through the canonical pathways of fatty acid activation and beta-oxidation, but research into related molecules suggests a more complex enzymatic landscape.

The initial formation of behenoyl-CoA from behenic acid is catalyzed by an acyl-CoA synthetase. While several long-chain acyl-CoA synthetases are known, enzymes with specific substrate preferences for very-long-chain fatty acids like behenic acid are a subject of ongoing research. The identification of novel synthetases within large gene superfamilies, such as the adenylate-forming enzyme (ANL) superfamily, presents a promising avenue for discovering enzymes with specific roles in behenoyl-CoA synthesis. frontiersin.org

On the degradative side, behenoyl-CoA is a substrate for the peroxisomal beta-oxidation pathway. However, the potential for alternative or regulatory enzymes is significant. For instance, the discovery of novel 2-enoyl-CoA hydratases in human mitochondria suggests that multiple, potentially specialized, enzyme systems for fatty acid oxidation exist. nih.gov It is plausible that dedicated enzymes, including specific hydrolases that cleave the thioester bond to release Coenzyme A and behenic acid, exist to fine-tune the cellular pool of behenoyl-CoA. These "untapped" enzymes could represent key regulatory nodes in VLSFA metabolism. The study of degradation pathways for other complex acyl-CoAs, like the benzoyl-CoA pathway in various microorganisms, provides a framework for how novel catabolic enzymes and pathways for behenoyl-CoA might be discovered and characterized. nih.govresearchgate.netresearchgate.net

Table 1: Potential Uncharacterized Enzymes in Behenoyl-CoA Turnover

Enzyme ClassPotential FunctionRationale for Investigation
Very-Long-Chain Acyl-CoA Synthetase IsoformsCatalyze the ATP-dependent synthesis of behenoyl-CoA with high specificity.Existing synthetases may not account for all tissue-specific or subcellular synthesis of behenoyl-CoA.
Behenoyl-CoA-specific Hydrolases (Thioesterases)Regulate behenoyl-CoA levels by hydrolyzing it back to behenic acid and Coenzyme A.Provides a mechanism for rapid control of behenoyl-CoA concentration, preventing lipotoxicity or modulating signaling.
Specialized Beta-Oxidation EnzymesCatalyze steps in the oxidation of behenoyl-CoA with higher efficiency or under specific metabolic conditions.Parallels the existence of specialized enzyme systems for long-chain fatty acids. nih.gov
Elongase Complex ComponentsUtilize behenoyl-CoA as a primer for the synthesis of even longer fatty acids.The full range of substrates and products for fatty acid elongase systems is not completely understood.

Interplay with Other Cellular Signaling Networks

Coenzyme A and its derivatives are emerging as critical signaling molecules that extend far beyond their metabolic roles. nih.govnih.gov Acyl-CoAs, including acetyl-CoA and others, can influence gene expression, protein function through acylation, and serve as nodes for pathway crosstalk. nih.govnih.govnih.gov While direct signaling roles for behenoyl-CoA are still being elucidated, its position as a key VLSFA metabolite strongly implies its involvement in cellular signaling.

The concentration of acyl-CoAs can directly impact major signaling pathways. nih.gov For instance, crosstalk has been well-documented between metabolic pathways and signaling cascades such as those involving Transforming Growth Factor-beta (TGFβ), Epidermal Growth Factor Receptor (EGFR), Wnt, and Notch. nih.govnih.govyoutube.comyoutube.com It is hypothesized that fluctuations in the behenoyl-CoA pool could modulate these pathways. As behenic acid is a component of ceramides (B1148491) and other sphingolipids, which are potent signaling molecules themselves, behenoyl-CoA levels could directly influence the synthesis of these lipids and thereby impact pathways controlling cell growth, differentiation, and apoptosis.

Furthermore, the process of protein acylation, where fatty acyl groups are attached to proteins, is a critical post-translational modification. While acetylation (the transfer of an acetyl group from acetyl-CoA) is widely studied, evidence is growing for other forms of acylation. nih.gov It is conceivable that "behenoylation" of proteins could occur, altering their function, localization, or stability. Investigating the interplay between behenoyl-CoA levels and the activity of major signaling networks is a key direction for future research.

Development of Novel Research Tools and Probes

A significant barrier to understanding the specific roles of behenoyl-CoA is the difficulty in measuring and visualizing its dynamics within a cell. Current methods for quantifying acyl-CoAs typically rely on mass spectrometry coupled with liquid chromatography (LC-MS), which provides high sensitivity and selectivity but lacks spatial and real-time resolution in living cells. nih.gov

The development of novel research tools, particularly fluorescent probes, is a crucial next step. The design of such probes often involves creating a molecule whose fluorescence properties change upon specific interaction with the target analyte. For example, fluorescent probes have been successfully developed for acetyl-CoA, which increase in fluorescence intensity upon acetylation. fujifilm.com A similar strategy could be employed for behenoyl-CoA, designing a probe that undergoes a specific chemical reaction with the behenoyl group, leading to a "turn-on" fluorescent signal.

Another approach is the development of probes that can detect related metabolic activities. For example, probes that detect lipid peroxidation can provide indirect information about the downstream effects of fatty acid metabolism. dojindo.com The design principles from existing fluorescent probes for other biological molecules, such as carbon monoxide or protein aggregates, can inform the creation of specific sensors for behenoyl-CoA. nih.govnih.govgoogle.com The creation of a robust, specific, and cell-permeable fluorescent probe for behenoyl-CoA would revolutionize the study of its subcellular localization, trafficking, and real-time concentration changes in response to cellular stimuli.

Table 2: Strategies for Developing Behenoyl-CoA Research Tools

Tool TypePrinciple of OperationPotential Application
Fluorescent ProbeA molecule designed to react specifically with behenoyl-CoA, causing a change in fluorescence (e.g., "turn-on" signal). fujifilm.comReal-time imaging of behenoyl-CoA concentration and localization in living cells.
Affinity-Based ProbeA behenoyl-CoA analog linked to a reporter tag (e.g., biotin) for pull-down experiments.Identification of proteins that bind to or interact with behenoyl-CoA.
Genetically Encoded BiosensorA fluorescent protein-based sensor that changes conformation and fluorescence upon binding behenoyl-CoA.Dynamic measurement of behenoyl-CoA levels within specific subcellular compartments.
Advanced Mass Spectrometry ImagingTechniques like MALDI imaging to map the spatial distribution of behenoyl-CoA in tissue sections.Visualization of behenoyl-CoA distribution across different cell types within a tissue.

Computational Modeling and Simulation of Behenoyl Coenzyme A Metabolism

The complexity of metabolic networks necessitates the use of computational approaches to gain a systems-level understanding. Computational modeling and simulation provide a powerful framework for integrating kinetic and thermodynamic data to predict the behavior of metabolic pathways under various conditions. nih.gov

While specific, comprehensive models of behenoyl-CoA metabolism are still in their infancy, the methodologies are well-established. By building models that incorporate the kinetics of the enzymes involved in behenoyl-CoA synthesis, degradation, and conversion to other lipids, researchers can simulate its metabolic flux. nih.govnih.gov These in silico models can predict how perturbations, such as changes in nutrient availability or the inhibition of a specific enzyme, would affect the cellular concentration of behenoyl-CoA and related metabolites.

Comparative Biochemical Studies Across Diverse Biological Organisms

Behenoyl-CoA is not unique to mammals; it is found in various organisms, including plants (where behenic acid is a component of certain vegetable oils) and microorganisms. Comparative biochemical studies across these diverse life forms can provide profound insights into the evolution and function of VLSFA metabolism.

By comparing the enzymes that metabolize behenoyl-CoA in different species, researchers can identify conserved motifs and species-specific adaptations. For example, studying the degradation of acyl-CoAs in anaerobic versus aerobic bacteria has revealed different enzymatic strategies for ring reduction, highlighting evolutionary solutions to different environmental challenges. frontiersin.orgresearchgate.net A similar approach applied to behenoyl-CoA could uncover novel enzymes or even entire pathways for its metabolism in organisms that thrive in extreme environments or have unique lipid compositions.

Furthermore, understanding how organisms like Bacillus subtilis synthesize and utilize their Coenzyme A pools can provide a broader context for the regulation of acyl-CoA metabolism. nih.gov These comparative studies are not merely academic; they can lead to the discovery of novel enzymes with potential biotechnological applications and provide a deeper understanding of the fundamental principles governing lipid metabolism across the tree of life. Since Coenzyme A is a universally essential cofactor, the pathways that utilize its derivatives are fertile ground for comparative discovery. nih.gov

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in behenoyl Coenzyme A studies?

  • Methodological Answer :
  • Non-linear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill slopes).
  • ANOVA with Tukey’s post hoc test for multi-group comparisons.
  • Principal Component Analysis (PCA) to disentangle correlated variables (e.g., enzyme activity vs. substrate concentration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.